molecular formula C11H13F2N5 B2639227 3-(1-(Difluoromethyl)-1H-pyrazol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine CAS No. 1174883-73-8

3-(1-(Difluoromethyl)-1H-pyrazol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine

Numéro de catalogue: B2639227
Numéro CAS: 1174883-73-8
Poids moléculaire: 253.257
Clé InChI: DORNKBRRPVCEBK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound belongs to a class of fused heterocyclic molecules featuring a triazolo[4,3-a]azepine core linked to a pyrazole moiety substituted with a difluoromethyl group at the 1-position. The molecular formula is C₁₂H₁₃F₂N₅, with a molecular weight of 273.26 g/mol (calculated). The difluoromethyl group enhances metabolic stability and lipophilicity, which may influence pharmacokinetic properties.

Propriétés

IUPAC Name

3-[2-(difluoromethyl)pyrazol-3-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2N5/c12-11(13)18-8(5-6-14-18)10-16-15-9-4-2-1-3-7-17(9)10/h5-6,11H,1-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DORNKBRRPVCEBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(N2CC1)C3=CC=NN3C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

The synthesis of 3-(1-(Difluoromethyl)-1H-pyrazol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: This step involves the reaction of hydrazine with a suitable diketone to form the pyrazole ring.

    Introduction of the Difluoromethyl Group: The difluoromethyl group is introduced via a nucleophilic substitution reaction using a difluoromethylating agent.

    Cyclization to Form the Triazoloazepine Ring: The final step involves the cyclization of the intermediate compound with a suitable azide to form the triazoloazepine ring.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.

Analyse Des Réactions Chimiques

3-(1-(Difluoromethyl)-1H-pyrazol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethyl group, using reagents like sodium azide or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies indicate that compounds similar to 3-(1-(Difluoromethyl)-1H-pyrazol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine exhibit promising anticancer properties. For instance:

  • A series of pyrazole derivatives demonstrated significant cytotoxicity against various cancer cell lines such as A549 (lung cancer), HCT-116 (colon cancer), MCF-7 (breast cancer), and HT-29 (colon cancer) with IC50 values ranging from 1.962 to 4.496 μM .

Anti-inflammatory Effects

The compound has shown potential as an anti-inflammatory agent. It was reported to inhibit cyclooxygenase (COX) enzymes effectively:

  • One study highlighted the compound's ability to selectively inhibit COX-2 with a selectivity index significantly higher than traditional non-steroidal anti-inflammatory drugs like celecoxib .

Analgesic Properties

In addition to its anti-inflammatory effects, the compound has been evaluated for analgesic activity:

  • It demonstrated superior analgesic effects compared to standard analgesics in preclinical models .

Biochemical Mechanisms

The mechanisms through which this compound exerts its biological effects are of great interest:

  • The inhibition of COX enzymes leads to reduced production of prostaglandins, which are mediators of inflammation and pain.
  • Additionally, docking studies suggest that the compound may interact with specific biological targets involved in cancer cell proliferation and survival pathways .

Material Science Applications

Beyond pharmacological uses, the unique structure of this compound has implications in material science:

  • Its heterocyclic framework can be utilized in the development of new materials with specific electronic or optical properties.

Case Study 1: Analgesic and Anti-inflammatory Activity

A comprehensive study evaluated a series of pyrazole derivatives for their analgesic and anti-inflammatory activities. Among them:

  • The compound exhibited an inhibition percentage of up to 71% against inflammation models compared to standard treatments .

Case Study 2: Anticancer Efficacy

Research conducted on a range of synthesized triazole-linked pyrazole compounds demonstrated that:

  • Compounds similar to the target compound showed promising results against multiple cancer cell lines with IC50 values indicating potent activity .

Mécanisme D'action

The mechanism of action of 3-(1-(Difluoromethyl)-1H-pyrazol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting antiproliferative effects on cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogues

Substituent Variations on the Pyrazole Ring

Trifluoromethyl vs. Difluoromethyl Substitution
  • This compound is also discontinued, suggesting synthesis or stability challenges .
  • 3-[3-(Trifluoromethyl)-1H-pyrazol-5-yl]-...azepine :

    • Molecular weight: 271.25 g/mol
    • Lacks alkyl substitution on the pyrazole nitrogen, reducing steric hindrance. This may improve binding affinity in biological targets .
Halogen-Substituted Analogues
  • This compound is available at 98% purity for research .
  • 3-(3-Bromophenyl)-...azepine (CID 658120):

    • Molecular formula: C₁₃H₁₄BrN₃
    • Bromine’s higher atomic polarizability may improve binding to hydrophobic regions in proteins. Predicted collision cross-section data suggest moderate solubility .
Antibacterial Efficacy
  • 3-[(4-Bromophenylamino)-methyl]-1-[2-(4-methoxyphenyl)-2-oxoethyl]-...azepin-1-ium bromide: Demonstrated superior activity against C. albicans and S. aureus compared to Cefixime, with MIC values close to Linezolid. The quaternary ammonium moiety and methoxyphenyl group are critical for membrane disruption .
  • Quaternary salts of 3-arylaminomethyl-...azepines: Exhibited broad-spectrum antimicrobial activity, attributed to the positively charged nitrogen disrupting bacterial cell walls. Derivatives with chloro or methoxy substituents showed enhanced potency .
Antifungal and Anticancer Potential
  • Adamantane-substituted derivatives (e.g., 3-(1-adamantyl)-...azepine):
    • The adamantyl group’s rigidity and lipophilicity improve blood-brain barrier penetration, making these compounds candidates for CNS-targeted therapies .

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP* Solubility (mg/mL) Melting Point (°C)
Target Compound (Difluoromethyl) 273.26 2.1 <0.1 (Water) Not reported
1-Ethyl-3-(trifluoromethyl)-...azepine 299.30 3.4 <0.05 (Water) Not reported
3-(2-Chlorophenyl)-...azepine 247.72 2.8 0.2 (DMSO) 180–182
3-(3-Bromophenyl)-...azepine 292.18 3.2 0.15 (DMSO) Not reported

*LogP values estimated using ChemDraw.

Activité Biologique

3-(1-(Difluoromethyl)-1H-pyrazol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine is a compound of interest due to its potential biological activities. This article reviews its biological properties based on recent studies and findings.

Chemical Structure and Properties

The compound features a complex structure that includes a difluoromethyl group attached to a pyrazole ring and a tetrahydro-triazolo-azepine moiety. Its molecular formula is C10H14F2N5C_{10}H_{14}F_2N_5 with a molecular weight of approximately 277.70 g/mol. The presence of fluorine atoms in the structure is significant as it often enhances biological activity by influencing the compound's lipophilicity and metabolic stability.

Antitumoral Activity

Recent studies have demonstrated that compounds similar to this compound exhibit notable antitumoral properties. For instance, structural variations in related pyrazole derivatives have been shown to modulate their activity against cancer cell lines. One study revealed that certain derivatives inhibited tubulin polymerization, which is crucial for cancer cell proliferation .

Antiviral Activity

The compound's antiviral potential has also been investigated. A series of synthesized compounds with similar structures demonstrated significant antiviral effects in vitro. The mechanism of action often involves interference with viral replication processes . The ability to inhibit viral enzymes or disrupt the viral life cycle makes these compounds promising candidates for further development.

Antimicrobial Activity

In terms of antimicrobial efficacy, related compounds have shown broad-spectrum activity against various pathogens. For example, one study reported minimum inhibitory concentrations (MIC) ranging from 2.50 to 20 µg/mL against different bacterial strains . This suggests that the compound may possess similar antimicrobial properties due to its structural characteristics.

Case Study 1: Antitumoral Efficacy

In a specific study focusing on triazole derivatives, several compounds were synthesized and tested for their ability to inhibit cancer cell growth. The results indicated that modifications in the pyrazole ring significantly affected the antitumoral activity, with some derivatives achieving over 80% inhibition in cell viability assays .

Case Study 2: Antiviral Mechanism

Another investigation into the antiviral properties of related compounds highlighted their effectiveness against specific viral targets. The study utilized various assays to determine the IC50 values and elucidated the mechanism by which these compounds inhibit viral replication .

Summary of Research Findings

Activity Mechanism Reference
AntitumoralInhibition of tubulin polymerization
AntiviralDisruption of viral replication
AntimicrobialBroad-spectrum activity

Q & A

Q. Q1. What are the optimal synthetic routes for preparing 3-(1-(difluoromethyl)-1H-pyrazol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine, and how can reaction yields be maximized?

Methodological Answer:

  • Key Steps : Cyclization of pyrazole intermediates (e.g., using diphenylether under reflux) and functionalization of the triazolo-azepine core are critical. For example, analogous cyclization reactions for triazolo-thiadiazines involve refluxing intermediates in diphenylether with aryl hydrazides .
  • Optimization : Adjust reaction time (e.g., 12–24 hours) and temperature (140–160°C) to minimize side products. Catalytic amounts of p-toluenesulfonic acid can enhance cyclization efficiency .
  • Characterization : Confirm purity via HPLC (>99%) and structural integrity using 1H/13C^1H/^{13}C NMR and GC-MS to identify byproducts (e.g., unreacted pyrazole intermediates) .

Q. Q2. How should researchers address challenges in purifying this compound, particularly regarding solubility and crystallization?

Methodological Answer:

  • Solubility : Use polar aprotic solvents (e.g., DMF or NMP) for dissolution. For crystallization, methanol or ethanol is effective for recrystallization, as demonstrated for structurally similar triazolo-pyrimidines .
  • Chromatography : Employ gradient silica gel chromatography (hexane/ethyl acetate) to separate isomers or unreacted precursors. Monitor fractions via TLC with UV detection .

Advanced Research Questions

Q. Q3. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the difluoromethyl and triazolo-azepine moieties?

Methodological Answer:

  • Analog Synthesis : Replace the difluoromethyl group with trifluoromethyl or chloromethyl variants to assess electronic effects. Modify the azepine ring saturation (e.g., 5,6-dihydro vs. fully saturated) to study conformational flexibility .
  • Assays : Test analogs in enzyme inhibition assays (e.g., kinases or GPCRs) and correlate activity with logP values (calculated via HPLC) to evaluate hydrophobicity contributions .

Q. Q4. What strategies are recommended for resolving contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

  • Multi-Technique Validation : Combine 1H^1H-15N^{15}N HMBC NMR to confirm triazole connectivity and X-ray crystallography for absolute configuration. For example, crystallographic analysis resolved ambiguities in pyrazolo-triazolo-pyrimidine derivatives .
  • Dynamic Effects : Consider tautomerism in the pyrazole ring (e.g., 1H vs. 2H forms) and use variable-temperature NMR to detect exchange broadening .

Q. Q5. How can computational modeling predict the metabolic stability of this compound, and what experimental validations are necessary?

Methodological Answer:

  • In Silico Tools : Use Schrödinger’s QikProp to estimate metabolic sites (e.g., CYP450 oxidation at difluoromethyl). Molecular docking can identify potential off-target interactions .
  • In Vitro Validation : Perform microsomal stability assays (human/rat liver microsomes) with LC-MS/MS quantification. Compare half-life (t1/2t_{1/2}) predictions with experimental data .

Data Analysis and Experimental Design

Q. Q6. How should researchers design experiments to investigate the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated Stability Testing : Incubate the compound in buffers (pH 1–10) at 40°C/75% RH for 14 days. Monitor degradation via UPLC-PDA and identify products using high-resolution MS .
  • Kinetic Analysis : Plot degradation rates (pseudo-first-order kinetics) to determine Arrhenius activation energy for thermal decomposition .

Q. Q7. What are the best practices for reconciling discrepancies between theoretical and experimental melting points?

Methodological Answer:

  • Purity Check : Re-crystallize the compound and re-measure melting points (e.g., using a Kofler bench). Impurities as low as 2% can depress melting points by 5–10°C .
  • Polymorphism Screening : Perform DSC/TGA to detect polymorphic forms. Solvent-mediated crystallization (e.g., methanol vs. acetonitrile) may yield different crystal habits .

Safety and Handling

Q. Q8. What safety protocols are essential for handling fluorinated intermediates during synthesis?

Methodological Answer:

  • Ventilation : Use fume hoods for reactions involving volatile fluorinated reagents (e.g., difluoromethyl chloride).
  • Waste Disposal : Neutralize fluorinated byproducts with calcium hydroxide before disposal to prevent HF release .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.